2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide
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Overview
Description
2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities and potential pharmacological applications. The structure of this compound includes a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a 2,4-dimethoxybenzamido group attached to the thiophene ring.
Scientific Research Applications
2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Thiophene derivatives are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide, often involves multi-step reactions starting from simple precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and specific solvents to facilitate the reactions and improve the selectivity of the desired products .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent parts.
Esterification: The carboxyl group of the 2,4-dimethoxybenzamido moiety can undergo esterification with alcohols under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include sulfurizing agents like phosphorus pentasulfide, catalysts such as palladium, and solvents that facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield the corresponding carboxylic acid and amine, while esterification can produce esters .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(2,4-Dimethoxybenzamido)thiophene-3-carboxamide include:
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound has a similar structure but includes a tetrahydrobenzo[b]thiophene ring.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of the 2,4-dimethoxybenzamido group.
Properties
IUPAC Name |
2-[(2,4-dimethoxybenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-8-3-4-9(11(7-8)20-2)13(18)16-14-10(12(15)17)5-6-21-14/h3-7H,1-2H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMUUNKWAYWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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